ASP-9521

Vue d'ensemble

Description

Cette enzyme joue un rôle crucial dans la production persistante d'androgènes malgré la castration, en catalysant la conversion d'androgènes surrénaliens tels que la déhydroépiandrostérone et l'androsténedione en androsténediol et testostérone . ASP9521 s'est avéré prometteur comme agent thérapeutique dans le cancer de la prostate résistant à la castration .

Applications De Recherche Scientifique

ASP9521 has several scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of ASP-9521 is 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) . This enzyme plays a crucial role in the persistent production of androgens despite castration, by catalyzing the conversion of the adrenal androgens dehydroepiandrosterone and androstenedione (AD) into androstenediol and testosterone (T) .

Mode of Action

This compound acts as a potent inhibitor of AKR1C3 . It inhibits the conversion of AD into T by recombinant human or cynomolgus monkey AKR1C3 in a concentration-dependent manner . This compound shows more than 100-fold selectivity for AKR1C3 over the isoform AKR1C2 .

Biochemical Pathways

The inhibition of AKR1C3 by this compound affects the androgen synthesis pathway . By inhibiting the conversion of AD into T, this compound reduces the levels of androgens, which are known to play a pivotal role in the growth and perpetuation of prostate cancer (PCa) cells .

Pharmacokinetics

This compound is orally bioavailable and is rapidly eliminated from plasma after oral administration . Its intratumoral concentration remains high . The bioavailability of this compound after oral administration (1 mg/kg) was found to be 35% in rats, 78% in dogs, and 58% in monkeys .

Result of Action

In LNCaP-AKR1C3 cells, this compound suppresses AD-dependent prostate-specific antigen (PSA) production and cell proliferation . In CWR22R xenografts, a single oral administration of this compound (3 mg/kg) inhibited AD-induced intratumoral T production, and this inhibitory effect was maintained for 24 hours .

Action Environment

The action of this compound is influenced by the tumor microenvironment. After oral administration, this compound is rapidly eliminated from plasma, while its intratumoral concentration remains high . This suggests that the tumor microenvironment may play a role in maintaining high intratumoral concentrations of this compound, thereby enhancing its efficacy.

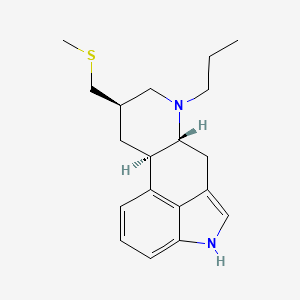

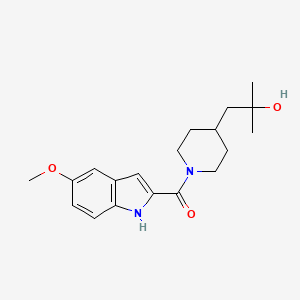

Méthodes De Préparation

ASP9521 est synthétisé par Astellas Pharmaceutical Co. Ltd. à Tsukuba, au Japon . La voie de synthèse implique la préparation du 1-{1-[(5-méthoxy-1H-indol-2-yl)carbonyl]pipéridin-4-yl}-2-méthylpropan-2-ol . Les conditions de réaction spécifiques et les méthodes de production industrielle sont propriétaires et non divulguées publiquement.

Analyse Des Réactions Chimiques

ASP9521 subit plusieurs types de réactions chimiques, notamment :

Oxydation : ASP9521 peut être oxydé en présence d'enzymes dépendantes du NADPH.

Réduction : Le composé peut inhiber la réduction de la 9,10-phénanthrènequinone catalysée par l'AKR1C3 humaine.

Substitution : ASP9521 peut subir des réactions de substitution, en particulier en présence de réactifs et de conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent le NADPH et diverses enzymes telles que l'AKR1C3 . Les principaux produits formés à partir de ces réactions sont généralement liés à l'inhibition de la production d'androgènes .

Applications de la recherche scientifique

ASP9521 a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

ASP9521 exerce ses effets en inhibant sélectivement l'enzyme 17β-hydroxystéroïde déshydrogénase de type 5 (AKR1C3) . Cette inhibition empêche la conversion des androgènes surrénaliens en testostérone, réduisant ainsi les niveaux d'androgènes dans l'organisme . Les cibles moléculaires d'ASP9521 comprennent le site catalytique de l'AKR1C3, où il forme des interactions qui sont cruciales pour la reconnaissance du ligand . Les voies impliquées dans son mécanisme d'action comprennent la voie de biosynthèse des androgènes et l'inhibition de la production d'APS et de la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

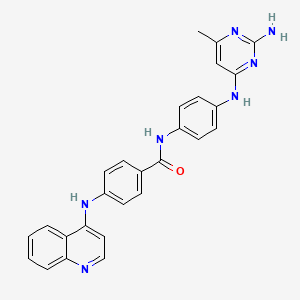

ASP9521 est unique en raison de sa haute sélectivité pour l'AKR1C3 par rapport aux autres isoformes telles que l'AKR1C2 . Des composés similaires comprennent :

Abiraterone : Un autre inhibiteur de la biosynthèse des androgènes, mais avec un mécanisme d'action différent.

VT-464 : Un composé ciblant la lyase CYP17A1, impliquée dans la biosynthèse des androgènes.

GTx-560 : Un inhibiteur de l'AKR1C3 ayant des propriétés similaires à celles d'ASP9521.

ASP9521 se distingue par sa haute sélectivité et sa biodisponibilité orale, ce qui en fait un candidat prometteur pour de futures recherches et développements .

Propriétés

IUPAC Name |

[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSCPDKUZWPWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126084-37-4 | |

| Record name | ASP-9521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-9521 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

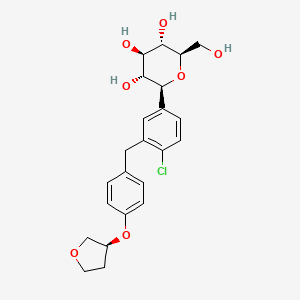

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.